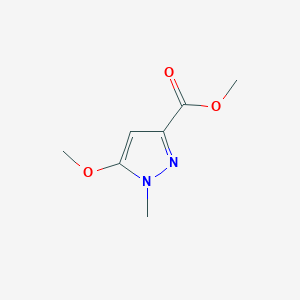

Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

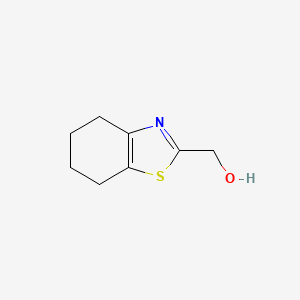

“Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C7H10N2O3 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 170.17 .

Synthesis Analysis

Pyrazole compounds, including “Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A wide range of pyrazole derivatives can be produced through a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of “Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for this compound is 1S/C7H10N2O3/c1-11-5-9-4-3-6(8-9)7(10)12-2/h3-4H,5H2,1-2H3 .Chemical Reactions Analysis

Pyrazole compounds, including “Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

“Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate” is a white to yellow solid at room temperature . It has a molecular weight of 170.17 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate serves as a valuable building block for the synthesis of various derivatives. Researchers have explored its reactivity and functionalization to create novel compounds with modified properties. For instance, it can be used as a precursor for the synthesis of other pyrazole derivatives or as a starting material for the construction of more complex heterocyclic systems .

Anti-Inflammatory and Analgesic Properties

Studies have investigated the potential anti-inflammatory and analgesic effects of pyrazole derivatives, including Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate. These compounds may inhibit inflammatory pathways or alleviate pain through specific mechanisms. Further research is needed to fully understand their therapeutic potential .

Antifungal Activity

Certain pyrazole derivatives, including Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, have demonstrated antifungal activity. These compounds may interfere with fungal cell membranes or metabolic processes, making them promising candidates for antifungal drug development .

Biological Activity in Cancer Cells

Indole derivatives, which share structural similarities with pyrazoles, have been investigated for their anticancer properties. While not directly related to Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, understanding the broader context of indole-based compounds can inform research on pyrazoles. Indoles exhibit diverse biological activities, including potential anticancer effects .

Cell Biology and Signal Transduction

Pyrazole derivatives may modulate cellular processes and signal transduction pathways. Researchers have explored their impact on cell growth, proliferation, and apoptosis. Investigating the effects of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate in cell-based assays could provide insights into its cellular interactions .

Fragment Combination Strategies

Recent research has highlighted unique fragment combination modes for synthesizing multi-substituted pyrazoles. While not specific to Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, these strategies demonstrate the versatility of pyrazole scaffolds in drug discovery and chemical synthesis .

Eigenschaften

IUPAC Name |

methyl 5-methoxy-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-6(11-2)4-5(8-9)7(10)12-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKXTFAZNKXYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2706864.png)

![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)

![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)

![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)

![Methyl (E)-4-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2706878.png)